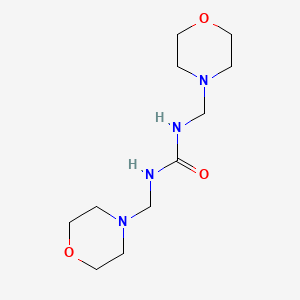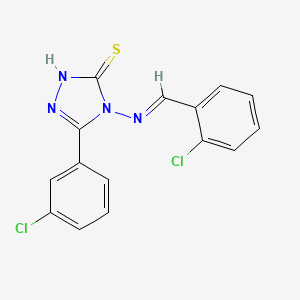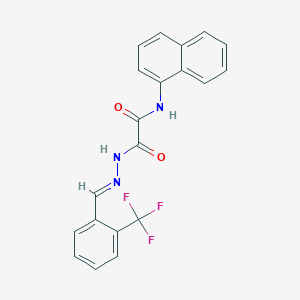
1,3-Bis(morpholin-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(morpholin-4-ylmethyl)urea is an organic compound with the molecular formula C({11})H({22})N({4})O({3}) It is characterized by the presence of two morpholine rings attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(morpholin-4-ylmethyl)urea can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and urea. The reaction typically proceeds as follows:
Step 1: Morpholine reacts with formaldehyde to form bis(morpholin-4-yl)methane.
Step 2: Bis(morpholin-4-yl)methane is then reacted with urea under controlled conditions to yield this compound.
The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(morpholin-4-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Bis(morpholin-4-ylmethyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The morpholine rings can enhance binding affinity and specificity, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(piperidin-4-ylmethyl)urea: Similar structure but with piperidine rings instead of morpholine.
1,3-Bis(pyrrolidin-4-ylmethyl)urea: Contains pyrrolidine rings.
1,3-Bis(azepan-4-ylmethyl)urea: Features azepane rings.
Uniqueness
1,3-Bis(morpholin-4-ylmethyl)urea is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, enhancing solubility and reactivity compared to similar compounds with different ring structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
6969-60-4 |
|---|---|
Molekularformel |
C11H22N4O3 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1,3-bis(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16) |
InChI-Schlüssel |
SNQPTCADDNMILA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CNC(=O)NCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)


![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
